methyl 4-[(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]benzoate
Overview
Description
Methyl 4-[(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]benzoate is a useful research compound. Its molecular formula is C19H15NO4S and its molecular weight is 353.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 353.07217913 g/mol and the complexity rating of the compound is 560. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Anti-cancer Potential
One of the primary scientific research applications of compounds related to "methyl 4-[(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]benzoate" involves their potential anti-cancer properties. Studies have shown that these compounds exhibit anti-proliferative effects against various cancer cell lines, suggesting their utility as therapeutic agents in oncology. For example, novel quinuclidinone derivatives, including related compounds, have been evaluated for their anti-cancer activity, demonstrating potent effects against specific cell lines and providing insights into their mechanism of action through apoptosis induction and cell death (Soni et al., 2015). Similarly, thiazolidinone and pyridine-based conjugates have shown significant antiproliferative effects, highlighting their potential as cancer therapeutics (Sharath Kumar et al., 2014).
Synthesis and Pharmacological Activities
Research has also focused on the synthesis of novel compounds utilizing thiazolidinone moieties for various pharmacological applications. These studies involve the development of new synthetic methods and the exploration of the biological activities of the synthesized compounds, including anti-inflammatory, analgesic, antioxidant, and antimicrobial properties. For instance, the synthesis of celecoxib derivatives has been explored, revealing their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents, indicating a broad spectrum of possible therapeutic applications (Küçükgüzel et al., 2013).
Molecular Aggregation and Interaction Studies
Additionally, compounds related to "this compound" have been used in studies focusing on molecular aggregation and interactions. These investigations provide valuable insights into the molecular behavior of these compounds in different environments, which is crucial for their potential applications in material science and pharmaceutical formulations. For example, the solvent effects on molecular aggregation have been studied, shedding light on how these compounds behave in various solvent systems and their potential for creating specific molecular arrangements (Matwijczuk et al., 2016).
Properties
IUPAC Name |
methyl 4-[(Z)-(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO4S/c1-24-18(22)15-9-7-13(8-10-15)11-16-17(21)20(19(23)25-16)12-14-5-3-2-4-6-14/h2-11H,12H2,1H3/b16-11- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGWSEJMZUSGXPG-WJDWOHSUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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